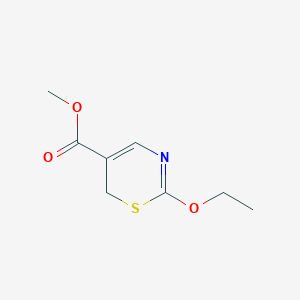

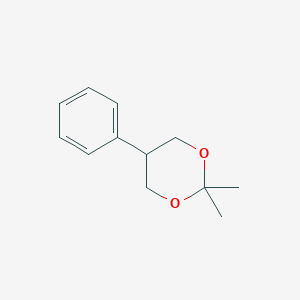

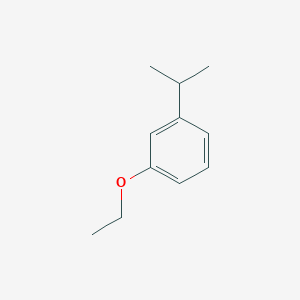

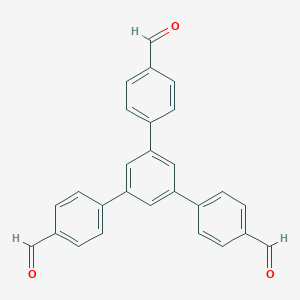

1,3,5-三(对甲酰基苯基)苯

描述

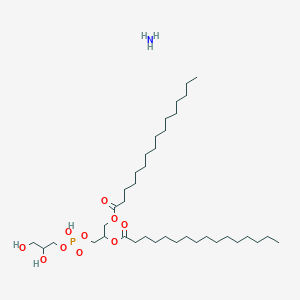

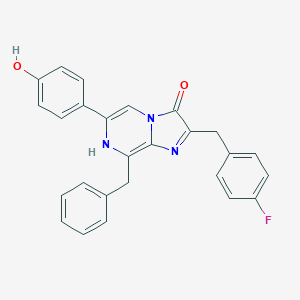

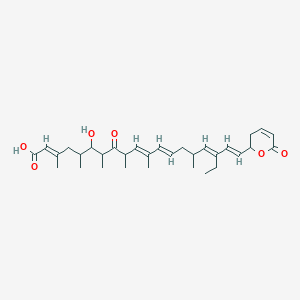

MLN-977 是一种小分子化合物,可抑制白三烯的生成,特别是 5-脂氧合酶。 它由 PharmaEngine 开发,用于治疗哮喘和慢性阻塞性肺病 。 白三烯是炎症反应的主要介质,因此 MLN-977 是治疗炎症性疾病的重要化合物 。

科学研究应用

MLN-977 具有多种科学研究应用:

化学: 它被用作模型化合物来研究白三烯生成抑制。

生物学: MLN-977 用于研究白三烯在炎症反应中的作用。

医学: 该化合物正在研究其治疗哮喘和慢性阻塞性肺病的潜在用途。

作用机制

MLN-977 是一种第二代化合物,属于被称为 5-脂氧合酶抑制剂的哮喘治疗药物。它阻止白三烯的生成,白三烯是炎症反应的主要介质。MLN-977 的分子靶标是花生四烯酸 5-脂氧合酶,这是一种参与花生四烯酸生物合成白三烯的酶。 通过抑制这种酶,MLN-977 减少了白三烯的生成,从而减轻炎症 。

生化分析

Biochemical Properties

It has been used in the construction of covalent organic frameworks (COFs) due to its ability to form covalent bonds . The aldehyde groups of this compound help to extend the structure to frameworks by forming covalent bonding .

Cellular Effects

It is known that the compound can influence the formation of covalent organic frameworks, which may have implications for cellular processes .

Molecular Mechanism

The molecular mechanism of 1,3,5-Tris(p-formylphenyl)benzene involves the formation of covalent bonds, which can lead to the creation of covalent organic frameworks . These frameworks can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 230-234 °C and a boiling point of 612.3±55.0 °C (Predicted) .

Metabolic Pathways

The compound’s ability to form covalent bonds suggests that it may interact with various enzymes and cofactors .

Transport and Distribution

Its role in the formation of covalent organic frameworks suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Its role in the formation of covalent organic frameworks suggests that it may be directed to specific compartments or organelles .

准备方法

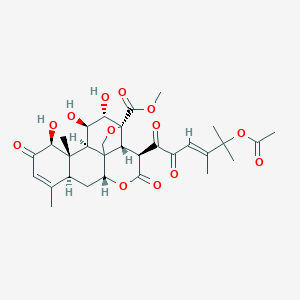

MLN-977 的合成涉及多个步骤。第一步是在 Mitsunobu 条件下,在偶氮二羧酸二异丙酯和三苯基膦存在下,将 (S)-4-(羟甲基)丁内酯与 4-氟苯酚缩合。该反应生成醚,然后在 -78°C 的甲苯中用二异丁基铝氢化物还原得到内酯醇。内酯醇通过用叔丁基二甲基硅烷基氯和咪唑处理转化为硅醚。随后在 -78°C 的二氯甲烷中与 TBDMS-Br 反应,然后与由乙炔衍生的乙炔基锂缩合,得到异构体混合物。色谱分离提供所需的反式异构体,然后用四正丁基氟化铵处理脱保护得到醇。然后将该醇在偶氮二羧酸二异丙酯和三苯基膦存在下,与 N,O-双(苯氧羰基)羟胺缩合,得到羟肟酸衍生物。 最后,通过在压力管中用甲醇氨处理,同时脱除 O-苯氧羰基和用氨基取代剩余的苯氧基,得到 MLN-977 。

化学反应分析

相似化合物的比较

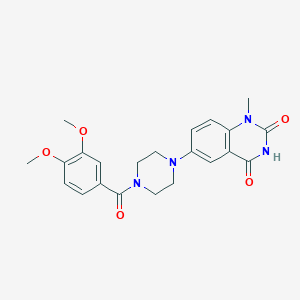

MLN-977 与其他 5-脂氧合酶抑制剂(如齐留通和阿特列通)相似。 MLN-977 在特异性抑制白三烯生成及其治疗哮喘和慢性阻塞性肺病的潜在用途方面独树一帜。其他类似化合物包括:

齐留通: 另一种用于治疗哮喘的 5-脂氧合酶抑制剂。

阿特列通: 具有类似抗炎特性的 5-脂氧合酶抑制剂。

化合物 2m: 一种针对其抗炎潜力的 5-脂氧合酶酶的竞争性抑制剂.

属性

IUPAC Name |

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647202 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-53-2 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []

A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]

A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]

A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []

A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]

A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]

ANone: These COFs show promise in various applications, including:

- Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []

- Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []

- Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []

A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []

A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。